Deuterated aniline standards suffer from chromatographic isotope effects and H/D exchange, compromising LC-MS quantification. Aniline-13C6 overcomes this with a stable +6 Da mass shift and identical hydrophobicity, ensuring perfect co-elution with native analyte.
Available from SMolecule with expedited global shipping.
Aniline-13C6 (CAS 100849-37-4) is a uniformly labeled aromatic amine featuring 99 atom % 13C isotopic purity . In procurement and material selection, it is primarily sourced as a heavy-isotope derivatization reagent for quantitative liquid chromatography-mass spectrometry (LC-MS) and as a foundational building block for the synthesis of complex 13C-labeled active pharmaceutical ingredients (APIs) . Unlike standard analytical reagents, its core commercial value lies in its ability to provide a distinct +6 Da mass shift while maintaining exact physicochemical equivalence to its unlabeled counterpart. This structural identity ensures identical ionization efficiencies and chromatographic behaviors, making it a critical raw material for high-fidelity isotopic dilution mass spectrometry (IDMS), glycomics, and targeted metabolic tracing workflows [1].
Procurement teams often evaluate deuterated analogs (e.g., Aniline-d5) as cost-effective substitutes for 13C-labeled compounds. However, in high-resolution LC-MS workflows, substituting Aniline-13C6 with Aniline-d5 introduces critical analytical vulnerabilities [1]. Deuterium substitution alters the molecule's hydrophobicity, leading to the 'chromatographic isotope effect,' where the deuterated standard elutes at a different retention time than the native analyte in reversed-phase liquid chromatography [2]. This separation exposes the standard and analyte to different matrix suppression effects, compromising absolute quantification. Furthermore, deuterium atoms can undergo hydrogen-deuterium exchange (HDX) in protic solvents or acidic sample preparations, leading to isotopic scrambling, whereas the carbon-13 skeletal label in Aniline-13C6 is permanently stable under aggressive derivatization conditions[3].
A primary driver for procuring Aniline-13C6 over deuterated alternatives is its chromatographic behavior. In reversed-phase and HILIC liquid chromatography, deuterated tags (such as d5) often exhibit a measurable retention time shift relative to the unlabeled analyte due to altered interaction with the stationary phase. Aniline-13C6, conversely, provides exact co-elution (ΔRT = 0.00) with the 12C-analyte [1]. This ensures that both the internal standard and the target molecule are subjected to the exact same ionization matrix, which is a strict requirement for absolute quantification.
| Evidence Dimension | Retention Time Shift (ΔRT) |
| Target Compound Data | ΔRT = 0.00 seconds (exact co-elution with 12C-analyte) |
| Comparator Or Baseline | Deuterated tags (e.g., d5) (Measurable RT shift / chromatographically resolved) |
| Quantified Difference | 13C6 eliminates the chromatographic isotope effect entirely, whereas deuterium labels separate from the native analyte. |
| Conditions | Reversed-phase LC-MS/MS and HILIC-Q-TOF-MS |
Perfect co-elution is mandatory to ensure the internal standard and analyte experience identical matrix ionization suppression, preventing severe quantification errors.
Metabolomic tagging protocols, such as Group Specific Internal Standard Technology (GSIST), often require acidic conditions (e.g., pH 4.5) to facilitate reductive amination [1]. Under these conditions, deuterated aromatic compounds are susceptible to hydrogen-deuterium exchange (HDX), leading to a loss of isotopic purity and inaccurate mass shifts. Because the 13C atoms in Aniline-13C6 are integrated directly into the carbon skeleton, the label retains 100% stability regardless of solvent proticity or pH [2].
| Evidence Dimension | Label Retention / Scrambling Resistance |
| Target Compound Data | 100% label retention (carbon skeleton integration) |
| Comparator Or Baseline | Deuterated analogs (Variable label loss via H/D exchange) |
| Quantified Difference | 13C6 provides absolute isotopic stability, avoiding the quantitative errors associated with deuterium scrambling in protic solvents. |
| Conditions | Acidic derivatization (pH 4.5) and protic mobile phases |
Guarantees the integrity of the internal standard concentration throughout aggressive sample preparation workflows, preventing batch failures.
When derivatizing large biomolecules such as glycosaminoglycans (GAGs) or N-glycans, the natural isotopic envelope of the target molecule can span several Daltons. Using a +1 or +2 Da label often results in signal overlap between the native analyte's heavy isotopes and the internal standard. Aniline-13C6 provides a robust +6.02 Da mass shift per derivatized site, which completely clears the natural isotopic distribution of most targeted biomolecules, enabling precise peak integration without complex mathematical deconvolution [1].
| Evidence Dimension | Isotopic Mass Shift |
| Target Compound Data | +6.02 Da mass shift per derivatized site |
| Comparator Or Baseline | Unlabeled aniline (+0 Da) or 13C1-labels (+1 Da) |
| Quantified Difference | Provides a sufficiently large mass shift to completely bypass the natural isotopic envelope of large biomolecules. |
| Conditions | Glycan Reductive Isotope Labeling (GRIL) and ESI-MS |
A +6 Da shift prevents signal overlap between the natural isotopic distribution of large biomolecules and the labeled standard, drastically simplifying data analysis.
Leveraging its perfect chromatographic co-elution and +6 Da mass shift, Aniline-13C6 is the standard reagent for Glycan Reductive Isotope Labeling (GRIL). It is used to derivatize free glycans and glycosaminoglycans (GAGs) via reductive amination, allowing for the multiplexed absolute quantification of disease-specific biomarkers in urine, blood, and cell lysates without the retention time shifts associated with deuterated tags [1].
In Group Specific Internal Standard Technology (GSIST) workflows, Aniline-13C6 is paired with 12C-aniline to tag complex metabolite mixtures. Because the 13C label is stable under the acidic conditions (pH 4.5) required for the EDC-catalyzed derivatization reaction, it is highly suitable for quantifying compounds involved in glycolysis and the tricarboxylic acid cycle in cell-free protein synthesis metabolism [2].
Aniline-13C6 serves as a foundational, carbon-stable precursor for the synthesis of complex 13C-labeled pharmaceuticals and biochemicals. It is routinely utilized to synthesize 13C6-labeled derivatives of tryptophan, indole, and benzimidazoles, providing researchers with non-radioactive, metabolically stable tracers for pharmacokinetic and biotransformation studies .
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard